molecular formula C14H8ClNO4 B3054895 MEK Inhibitor II CAS No. 623163-52-0

MEK Inhibitor II

Cat. No.: B3054895
CAS No.: 623163-52-0
M. Wt: 289.67 g/mol
InChI Key: GYQSWJNGTWVFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Ras/Raf/MEK/ERK Signaling Pathway: Fundamental Role in Cellular Processes

The Ras/Raf/MEK/ERK signaling pathway, a key branch of the MAPK signaling cascade, is a fundamental communication system within cells. wikipedia.org It transmits signals from external stimuli at the cell surface to the nucleus, thereby regulating a wide array of cellular activities. wikipedia.org This intricate chain of protein interactions is vital for processes such as cell proliferation, differentiation, survival, and apoptosis. spandidos-publications.com

The cascade is initiated by the activation of Ras proteins, which are small GTPases located at the cell membrane. Upon activation, Ras recruits and activates Raf proteins, which are serine/threonine kinases. wikipedia.org Activated Raf then phosphorylates and activates the next kinases in the chain, MEK1 and MEK2. wikipedia.org Finally, activated MEK phosphorylates and activates ERK1 and ERK2, which can then translocate to the nucleus to regulate gene expression, leading to changes in cell behavior, such as division or differentiation. wikipedia.org The proper functioning of this pathway is crucial for normal development and tissue homeostasis.

MEK1/2 Kinases: Position and Significance within the MAPK Cascade

MEK1 and MEK2 are dual-specificity kinases, meaning they can phosphorylate both tyrosine and threonine residues on their target proteins, which are exclusively ERK1 and ERK2. nih.gov This central position makes MEK1/2 a critical bottleneck in the signaling cascade. nih.gov As the direct upstream activators of ERK, they are indispensable for transmitting the signal from Raf to ERK. wikipedia.org

The two isoforms, MEK1 and MEK2, are closely related and often considered to have redundant functions, as the presence of at least one is generally sufficient for normal development. nih.govnih.gov However, the complete absence of both MEK1 and MEK2 is lethal, highlighting their essential role in cellular function. nih.gov Their unique substrate specificity for ERK makes them an attractive and precise target for therapeutic intervention. tocris.com

Rationale for MEK Inhibition as a Therapeutic Strategy in Aberrant Signaling

Dysregulation of the Ras/Raf/MEK/ERK pathway is a hallmark of many human cancers. spandidos-publications.comnih.gov Mutations in upstream components, particularly in the BRAF and RAS genes, can lead to the constant, uncontrolled activation of the pathway, driving incessant cell proliferation and survival. nih.govpatsnap.com This makes the pathway a prime target for cancer therapy. nih.gov

Inhibiting MEK offers a strategic advantage. Because MEK is a central and highly specific kinase in this cascade, blocking its activity can effectively shut down the entire downstream pathway, even when upstream components like BRAF or RAS are mutated and constitutively active. patsnap.comnews-medical.net This targeted approach can halt the proliferation of cancer cells that are dependent on this pathway for their growth and survival. patsnap.com The high selectivity of MEK inhibitors for their target, with minimal impact on other signaling pathways, also presents a favorable profile for therapeutic development. news-medical.net

Historical Context of MEK Inhibitor Development

The development of MEK inhibitors has been a significant focus of cancer research for over a decade. nih.gov One of the pioneering MEK inhibitors to enter clinical trials was CI-1040 (PD184352). nih.govnih.gov This compound demonstrated the potential of MEK inhibition as a therapeutic strategy. nih.gov However, CI-1040 had limitations, including poor solubility and rapid clearance from the body, which hampered its clinical development. nih.gov

This led to the development of second-generation MEK inhibitors with improved pharmacological properties. nih.gov A notable example is PD0325901, a more potent successor to CI-1040. selleckchem.comtocris.com Research has continued to yield a number of MEK inhibitors, some of which have received regulatory approval for treating specific types of cancer, often those with defined mutations in the MAPK pathway, such as BRAF-mutated melanoma. wikipedia.org The journey from early compounds like CI-1040 to more advanced inhibitors illustrates the persistent effort to effectively target this critical cancer-driving pathway.

Research Findings on MEK Inhibitors

The table below summarizes key information about MEK Inhibitor II (PD198306) and related pioneering compounds.

Compound NameChemical NamePrimary Target(s)Key Findings
This compound (PD198306) N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamideMEK1/2A potent and selective inhibitor of MEK1/2. tocris.com It has been shown to reduce active ERK levels and has been investigated for its potential in combination with other agents in cancer cell lines. medchemexpress.comnih.govbenthamdirect.com
CI-1040 (PD184352) 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamideMEK1/2The first MEK inhibitor to enter clinical trials, demonstrating early promise but limited by poor pharmacological properties. nih.govnih.govmedchemexpress.com
PD0325901 (Mirdametinib) N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamideMEK1/2A second-generation, highly potent MEK inhibitor developed to improve upon the properties of CI-1040. selleckchem.comstemcell.com It is a selective, non-ATP-competitive inhibitor. selleckchem.comcellsignal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSWJNGTWVFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327788
Record name MEK Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623163-52-0
Record name MEK Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Mek Inhibitor Ii Action

Downstream Molecular Consequences

The inhibition of MEK1/2 kinase activity by MEK Inhibitor II leads to a cascade of downstream molecular events, primarily centered on the inactivation of the ERK1/2 signaling module.

MEK1 and MEK2 are the only known kinases that phosphorylate and activate ERK1 and ERK2. nih.govnih.gov Activation requires the dual phosphorylation of threonine and tyrosine residues within the conserved T-E-Y motif of ERK's activation loop. nih.govaacrjournals.org By locking MEK1/2 in a catalytically inactive state, this compound directly prevents this phosphorylation event. nih.gov Consequently, the activation of ERK1/2 is robustly inhibited. nih.govresearchgate.net This specific and direct blockade of ERK1/2 activation is the primary downstream effect of MEK inhibition and the basis for its therapeutic action. nih.gov

Once activated, ERK1/2 translocates to the nucleus and phosphorylates a wide array of substrates, including numerous transcription factors that regulate gene expression and drive cell-cycle progression. nih.govaacrjournals.org By preventing the activation of ERK1/2, this compound effectively blocks these downstream signaling events. aacrjournals.org The inhibition of ERK signaling leads to altered expression of genes involved in cell proliferation and survival. nih.gov For example, the expression of EZH2, a protein overexpressed in many cancers, can be regulated by the MEK-ERK pathway in cells with certain KRAS mutations. nih.gov Therefore, the therapeutic effects of this compound are mediated through the widespread modulation of ERK-dependent cellular processes.

Pathway Selectivity and Off-Target Considerations in Kinase Inhibition

This compound, scientifically known as PD-0325901 and Mirdametinib, is a second-generation, highly potent and selective, non-ATP-competitive inhibitor of the dual-specificity kinases MEK1 and MEK2. nih.govaacrjournals.orgaacrjournals.org Its mechanism of action is centered on binding to an allosteric pocket adjacent to the ATP-binding site of the MEK enzymes. This binding event locks the kinase into a catalytically inactive conformation, which prevents the subsequent phosphorylation and activation of its only known physiological substrates, the extracellular signal-regulated kinases ERK1 and ERK2. sigmaaldrich.com This high degree of substrate specificity is a key characteristic of MEK1/2, meaning that direct inhibition of these kinases is anticipated to have a focused effect on the ERK1/2 signaling pathway.

The selectivity of PD-0325901 is a critical aspect of its molecular profile, distinguishing it from many other kinase inhibitors. Extensive kinase profiling studies have demonstrated its high specificity for MEK1/2. In a large panel of 66 other kinases, PD-0325901 showed little to no inhibitory activity, even at concentrations up to 10 µM. sigmaaldrich.com This exquisite selectivity minimizes the potential for "off-target" effects, where a drug interacts with unintended kinases, often leading to undesirable biological consequences. h1.co The potent and specific nature of PD-0325901 is highlighted by its very low IC₅₀ value of 0.33 nM for inhibiting MEK activity. stemcell.com

One of the significant advantages of this high selectivity is the avoidance of off-target effects observed with earlier-generation MEK inhibitors. For instance, the first-generation inhibitors PD98059 and U0126 were found to interfere with cellular calcium homeostasis, an effect independent of their MEK inhibition. In contrast, studies have shown that PD-0325901 does not perturb calcium homeostasis, underscoring its cleaner pharmacological profile. This lack of interference with calcium signaling is a crucial consideration, as calcium is a ubiquitous second messenger involved in countless cellular processes.

The focused action of PD-0325901 on the MEK/ERK pathway makes it a valuable tool for dissecting the specific roles of this signaling cascade in various biological and pathological processes. nih.govstemcell.com By potently suppressing ERK1/2 phosphorylation, it effectively shuts down downstream signaling that regulates cell proliferation, survival, and differentiation. stemcell.com This precision allows researchers to attribute observed biological outcomes more confidently to the inhibition of the MEK/ERK pathway, rather than to confounding off-target activities. h1.co

Table 1: Kinase Inhibition Profile of this compound (PD-0325901) This table summarizes the inhibitory activity of PD-0325901 against its primary targets and illustrates its selectivity over other kinases.

Kinase TargetIC₅₀ (nM)Selectivity Note
MEK10.33Primary Target
MEK20.33Primary Target
Other Kinases (Panel of 66)>10,000Exhibited little to no effect against a broad panel of other kinases. sigmaaldrich.com

Table 2: Comparison of Off-Target Effects This table compares the known off-target effects of this compound (PD-0325901) with first-generation MEK inhibitors.

InhibitorKnown Off-Target EffectsCitation
PD-0325901 (this compound) No significant interference with calcium homeostasis reported.
PD98059 Inhibits agonist-induced calcium entry into cells.
U0126 Partially prevents agonist-induced calcium entry into cells.

Cellular and Biological Effects of Mek Inhibitor Ii

Regulation of Cell Proliferation and Viability

MEK Inhibitor II, by its action as a MEK inhibitor, is understood to potentially halt the growth of cancer cells. ontosight.ai Its primary target, MEK1, exhibits an IC50 value of 0.38 µM for this compound, indicating significant inhibitory potency. merckmillipore.com MEK inhibitors, as a class, are recognized for their capacity to reduce cell proliferation and viability across various cell types, including cancerous ones. nih.govnews-medical.netmdpi.comnih.govspandidos-publications.compeerj.comresearchgate.netnih.govnih.goviiarjournals.orgresearchgate.netkarger.com For example, other MEK inhibitors, such as 9za, have demonstrated a notable decrease in the viability of non-small cell lung cancer (NSCLC) cells. nih.govpeerj.com Similarly, TAK-733, another MEK inhibitor, has been shown to reduce the proliferation of multiple myeloma cells. nih.gov

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)

While specific research detailing the induction of cell cycle arrest directly by this compound is not extensively covered in the provided search results, MEK inhibitors as a collective group are known to induce cell cycle arrest. nih.govspandidos-publications.compeerj.comnih.govspandidos-publications.combvsalud.orgaacrjournals.org These inhibitors commonly lead to the arrest of cells in the G0/G1 phase of the cell cycle. nih.govspandidos-publications.compeerj.comnih.govspandidos-publications.combvsalud.orgaacrjournals.org For instance, the MEK inhibitor 9za has been observed to arrest the cell cycle at the G0/G1 phase in NSCLC cells, correlating with a downregulation of cell cycle regulatory proteins such as Cyclin D1, CDK4, and CDK6. nih.govpeerj.combvsalud.org Likewise, Selumetinib (B1684332) has been reported to induce G0/G1 arrest by decreasing the expression levels of cyclin D1 and p21, while increasing p27. spandidos-publications.com Trametinib (B1684009) has also been identified as an inducer of G0/G1 cell cycle arrest. spandidos-publications.com

Mechanisms of Apoptosis and Cell Death Induction

The precise mechanisms by which this compound induces apoptosis or cell death are not detailed within the provided search results. However, MEK inhibitors generally play a role in promoting apoptosis and cell death in various cellular contexts. nih.govmdpi.comnih.govpeerj.comnih.goviiarjournals.orgbvsalud.orgnih.govnih.govaacrjournals.orgtandfonline.comresearchgate.net For example, AZD6244, a MEK inhibitor, has been shown to induce apoptosis in human lung cancer cells, with mechanisms involving the upregulation of Bim proteins and the involvement of the FOXO3a pathway. nih.gov Other MEK inhibitors, such as U0126, have been reported to trigger apoptosis in melanoma cells through a mitochondrial pathway that involves the activation of Bax and Bak, and the release of mitochondrial apoptogenic proteins, sometimes occurring independently of caspases. nih.govaacrjournals.org The MEK inhibitor 9za has also been demonstrated to induce mitochondrial apoptosis. nih.govpeerj.combvsalud.org

Influence on Cellular Differentiation and Motility

Specific studies detailing the influence of this compound on cellular differentiation or motility are not prominently featured in the provided search results. However, MEK signaling is recognized for its involvement in these cellular processes, and MEK inhibitors can modulate them. nih.govmdpi.com For instance, the MEK inhibitor PD0325901 has been shown to promote the differentiation of cardiac pericytes into cells resembling vascular smooth muscle cells (VSMCs), thereby fostering a more proangiogenic phenotype. nih.govresearchgate.net Furthermore, MEK inhibition can impact cellular motility, with some research indicating that MEK inhibitors may suppress epithelial-to-mesenchymal transition (EMT) and cellular migration. nih.govfrontiersin.orgcancerbiomed.orgresearchgate.netmdpi.comresearchgate.netnih.gov

Preclinical Investigations of Mek Inhibitor Ii Efficacy

In Vitro Cellular Models

Preclinical research utilizing in vitro cellular models has been crucial in understanding the mechanistic basis of MEK Inhibitor II's efficacy and its spectrum of activity. These studies employ diverse cell lines and molecular profiling to elucidate the compound's therapeutic potential.

Studies involving this compound and related MEK inhibitors have utilized broad panels of cancer cell lines to establish sensitivity and specificity profiles. These investigations aim to identify specific cancer types or genetic backgrounds that are most responsive to MEK inhibition. While specific profiling data for this compound across a wide array of cell lines is still being consolidated, the general class of MEK inhibitors, including ARRY-142886 (also known as AZD6244), has demonstrated broad anti-cancer activity in various human tumor xenografts, suggesting a wide applicability that warrants detailed cell line profiling tandfonline.com. The specificity of MEK inhibitors is often linked to the presence of specific mutations within the MAPK pathway oup.comoup.com.

A significant focus of preclinical research on this compound and similar compounds has been their efficacy in cell lines harboring specific genetic mutations known to drive cancer progression, particularly within the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This compound, along with related MEK inhibitors such as ARRY-142886 (AZD6244), has shown potent activity, leading to the inhibition of cellular proliferation and the induction of apoptosis in cell lines with mutations in Ras or B-Raf tandfonline.comoup.comoup.comyaozh.com. The presence of BRAF mutations, especially the V600E mutation, has been identified as a key predictor of sensitivity to MEK inhibitors, indicating that these genetic alterations create a dependency on the MAPK pathway that can be therapeutically exploited oup.comoup.comresearchgate.net. Research also explores the impact of MEK inhibitors in contexts involving GNAQ/GNA11 mutations, which are prevalent in certain cancers like uveal melanoma researchgate.net.

The inhibitory potency of this compound has been assessed through various biochemical and cell-based assays. For MEK1, this compound has demonstrated an IC50 value of 3.8 x 10^-7 M (pIC50 6.4) in biochemical assays guidetopharmacology.org. Related compounds such as ARRY-142886 (AZD6244) exhibit potent inhibition, with reported IC50 values of 12 nM in in vitro assays and 8 nM in cell-based assays tandfonline.com. Further studies indicate that AZD6244 can be effective at concentrations below 100 nmol/L in sensitive cell lines researchgate.net. Other listed inhibition values for this compound include 73.6, 110.0, and 102.0, although the specific assay context for these figures requires further clarification guidetoimmunopharmacology.org.

Table 1: Inhibitory Potency of this compound and Related Compounds

CompoundTargetAssay TypeIC50 ValueReference
This compoundMEK1Biochemical3.8 x 10^-7 M guidetopharmacology.org
ARRY-142886 (AZD6244)MEK1/2In vitro assay12 nM tandfonline.com
ARRY-142886 (AZD6244)MEK1/2Cell-based8 nM tandfonline.com
AZD6244MEKCell lines<100 nmol/L researchgate.net
This compoundMEKNot specified73.6, 110.0, 102.0 guidetoimmunopharmacology.org

Research investigating this compound and other MEK inhibitors includes the analysis of downstream molecular and cellular biomarkers to confirm target engagement and assess cellular response. MEK inhibitors have been shown to lead to the inhibition of phosphorylated ERK (pERK) and Ki-67, a marker of cellular proliferation yaozh.com. Specifically, AZD6244 has demonstrated effective inhibition of MEK, as evidenced by reduced levels of phospho-MEK and phospho-ERK researchgate.net. Studies also examine the modulation of phospho-MEK levels, noting that AZD6244 treatment can lead to reduced phospho-MEK accumulation in sensitive cell lines researchgate.net.

In Vivo Animal Models

Autochthonous Murine Models of Disease

Preclinical research has utilized various murine models to assess the efficacy of MEK inhibitors, including this compound. Genetically engineered mouse models (GEMMs) are particularly valuable as they recapitulate human cancer development more closely by harboring specific genetic mutations found in human tumors researchgate.net. These models allow for the study of MEK inhibitor activity in the context of the tumor's endogenous microenvironment and genetic background. While specific data for "this compound" in autochthonous models are not explicitly detailed in the provided search results, studies on MEK inhibitors generally employ such models to evaluate therapeutic potential in diseases driven by mutations in pathways like Ras-Raf-MEK-ERK researchgate.netgoogle.com. For instance, research into MEK inhibitors has involved models of KRAS-mutant lung cancer and other genetically driven cancers, aiming to understand their efficacy in spontaneous tumor development google.com.

Evaluation of Tumor Growth Inhibition and Regression

Preclinical studies have evaluated this compound's ability to inhibit tumor growth and induce regression. Research indicates that continuous exposure to MEK inhibitors is often required for sustained tumor growth inhibition, with growth resuming upon withdrawal of the agent tandfonline.com. In preclinical xenograft models, MEK inhibitors have shown efficacy in reducing tumor size. For example, specific MEK inhibitors have demonstrated tumor growth inhibition in models such as MIA PaCa-2 pancreatic carcinoma and LOX melanoma, with some achieving tumor regression at specific doses yaozh.com. Another study noted that ARRY-142886, a MEK inhibitor, showed efficacy in murine xenograft models, correlating with decreased ERK phosphorylation psu.edu.

Model TypeObserved EffectExample Compound/ContextReference
MIA PaCa-2 CarcinomaTumor growth inhibitionMEK inhibitor yaozh.com
LOX MelanomaTumor regressionMEK inhibitor yaozh.com
Xenograft ModelsEfficacy, correlated with pERKARRY-142886 psu.edu

Pharmacodynamic Biomarker Evaluation in Tissues and Surrogate Samples (e.g., pERK in PBMCs)

Pharmacodynamic (PD) evaluation is critical for understanding the biological effects of MEK inhibitors. A key biomarker for MEK inhibition is the phosphorylation status of ERK (pERK), a downstream target of MEK. Preclinical studies have shown that tumor growth inhibition achieved by MEK inhibitors correlates well with decreased pERK levels in tumor tissues tandfonline.compsu.edu. Measuring pERK levels in peripheral blood mononuclear cells (PBMCs) or tumor biopsies serves as a direct indicator of pathway engagement and target inhibition tandfonline.com. Studies investigating MEK inhibitors have utilized pERK levels as a measure of pharmacodynamic effect, confirming pathway blockade in preclinical models yaozh.compsu.edu.

Physiologically Based Pharmacokinetic-Pharmacodynamic (PBPK/PD) Modeling and Simulation in Preclinical Translation

Physiologically Based Pharmacokinetic-Pharmacodynamic (PBPK/PD) modeling plays a crucial role in translating preclinical findings to clinical application. These models integrate pharmacokinetic (PK) data (drug absorption, distribution, metabolism, and excretion) with pharmacodynamic (PD) data (drug effect on biomarkers like pERK) to predict drug behavior and efficacy in different species, including humans. While specific PBPK/PD modeling studies for "this compound" are not detailed in the provided results, this approach is standard for optimizing dosing and understanding the exposure-response relationship of MEK inhibitors in preclinical development. Such modeling aims to bridge the gap between in vitro and in vivo preclinical data and human clinical trials, guiding dose selection and predicting therapeutic outcomes.

Mechanisms of Resistance to Mek Inhibition

Adaptive (Intrinsic) Resistance Pathways

Adaptive resistance pathways are characterized by the rapid development of mechanisms that counteract the effects of MEK inhibition, often leading to a rebound in the signaling pathway that the drug is designed to block. nih.govaacrjournals.orgbiorxiv.orgamegroups.org This form of resistance does not necessarily involve new mutations but rather the reprogramming of existing signaling networks. amegroups.org

A primary mechanism of adaptive resistance is the rapid reactivation of the MEK/ERK signaling pathway. biorxiv.orgmdpi.comnih.gov Inhibition of MEK leads to the suppression of its downstream target, ERK. However, this inhibition can disrupt negative feedback loops that normally keep the pathway in check. imrpress.comnih.govfrontiersin.org The loss of ERK-mediated negative feedback can lead to the reactivation of upstream components of the pathway, such as receptor tyrosine kinases (RTKs) and the RAS proteins, ultimately resulting in the restoration of MEK/ERK signaling despite the presence of the inhibitor. imrpress.comnih.govfrontiersin.orgmdpi.com This rebound effect limits the therapeutic efficacy of MEK inhibitors, particularly in tumors with KRAS mutations. aacrjournals.orgbiorxiv.org

A key example of the disruption of feedback loops involves the protein C-Raf (also known as RAF-1). In normal signaling, activated ERK1/2 can phosphorylate and inhibit C-Raf, creating a negative feedback loop. nih.govnih.gov When MEK inhibitors block ERK1/2 activation, this feedback inhibition on C-Raf is relieved. nih.gov In cancer cells with activating RAS mutations, the loss of this negative feedback leads to increased C-Raf activity. nih.gov This heightened C-Raf activity can then lead to increased phosphorylation and activation of MEK, counteracting the effect of the inhibitor and causing a rebound in ERK signaling. nih.govnih.gov

Paradoxically, some MEK inhibitors can enhance the interaction between MEK and C-Raf. nih.govnih.gov For instance, the inhibitor PD0325901 has been shown to increase the formation of MEK-C-Raf complexes in KRAS-mutant cancer cells. nih.govnih.gov This enhanced interaction, combined with the increased C-Raf activity due to the loss of ERK-mediated feedback, can promote the phosphorylation of MEK by C-Raf, further contributing to the rebound of MEK/ERK activity. nih.gov However, newer MEK inhibitors, such as trametinib (B1684009) and CH5126766, have been developed to avoid this feedback rebound by either disrupting the RAF-MEK complex or by preventing MEK phosphorylation by RAF. nih.gov CH5126766, for example, binds to MEK in a way that it cannot be phosphorylated by RAF, leading to the formation of a stable, inactive MEK/RAF complex. researchgate.netaacrjournals.org

Acquired Resistance Mechanisms

Acquired resistance to MEK inhibitors emerges after a period of effective treatment, as cancer cells evolve and develop new mechanisms to circumvent the drug's action. biorxiv.orgaacrjournals.orgnih.gov These mechanisms often involve genetic or epigenetic changes that lead to the reactivation of the MAPK/ERK pathway or the activation of alternative survival pathways. mdpi.comnih.govmdpi.com

The most common mechanism of acquired resistance to MEK inhibitors is the reactivation of the MAPK/ERK pathway. mdpi.commdpi.comnih.govresearchgate.net This can occur through a variety of genetic alterations within the components of the Ras/Raf/MEK/ERK cascade. researchgate.netoncotarget.com

NRAS Mutations: The acquisition of new activating mutations in the NRAS gene is a frequently observed mechanism of resistance. mdpi.comaacrjournals.orgsmw.chaacrjournals.org These mutations can reactivate the MAPK pathway upstream of MEK, rendering MEK inhibitors less effective. smw.chdovepress.compnas.org In melanoma, NRAS mutations are found in about 15-25% of cases and can confer sensitivity to MEK inhibitors initially, but can also arise as a resistance mechanism to BRAF inhibitors. mdpi.comsmw.chpnas.org

CRAF/ARAF Upregulation: Increased expression or activity of CRAF and ARAF, other members of the RAF kinase family, can also lead to resistance. mdpi.comaacrjournals.orgnih.gov In some cases of resistance to BRAF inhibitors, cancer cells switch their dependency from BRAF to CRAF to maintain ERK signaling. nih.gov Overexpression of CRAF has been shown to confer resistance to some MEK inhibitors, although these cells may retain some sensitivity to the drugs. nih.gov

Novel ERK2 Mutations: Mutations in the ERK2 gene itself have been identified as a mechanism of resistance to both RAF/MEK inhibitors and direct ERK inhibitors. aacrjournals.orgnih.govresearchgate.netnih.gov These mutations can interfere with the binding of the inhibitor to ERK or can lead to the activation of ERK signaling even in the presence of upstream inhibition. nih.govresearchgate.net

MEK2 Alterations: Acquired mutations in the MEK2 gene (MAP2K2) have been found in patients who have developed resistance to MEK inhibitors. aacrjournals.orgresearchgate.netnih.govecancer.org For example, the MEK2 Q60P mutation has been identified in melanoma patients who progressed on the MEK inhibitor trametinib. researchgate.netnih.gov This mutation, sometimes occurring concurrently with BRAF amplification, can confer resistance to both MEK and BRAF inhibitors by sustaining MAPK pathway activation. researchgate.netnih.gov Other mutations in MEK1, such as P124L, have also been shown to confer resistance to MEK inhibitors. pnas.org

Reactivation of the MAPK/ERK Pathway

Upregulation or Reactivation of Receptor Tyrosine Kinases (RTKs)

A common mechanism of resistance to MEK inhibition involves the upregulation or reactivation of receptor tyrosine kinases (RTKs). This can occur through various means, including gene amplification, mutations, or increased ligand production, leading to renewed signaling through the MAPK pathway or other pro-survival pathways.

ERBB3 (HER3): Transcriptional upregulation of ERBB3 has been identified as a mechanism of both intrinsic and adaptive resistance to MEK inhibitors in various cancers, including KRAS-mutant lung and colon cancer, as well as melanoma. springermedizin.dejci.orgaacrjournals.orgnih.gov In some cases, this upregulation is driven by the transcription factor FOXD3. jci.orgaacrjournals.orgencyclopedia.pub Upon MEK inhibition, increased ERBB3 expression and subsequent phosphorylation, often dependent on its heterodimerization partner ERBB2 (HER2), can lead to the reactivation of the PI3K/AKT pathway, thereby circumventing the effects of MEK blockade. jci.orgaacrjournals.orgoup.com

EGFR (ERBB1): Activation of EGFR signaling can mediate resistance to MEK inhibitors. aacrjournals.orgspandidos-publications.com In MEK1-mutated gastric cancer, for instance, MEK inhibition can lead to the activation of EGFR and HER2, which in turn reactivates ERK signaling. spandidos-publications.com The combination of an EGFR inhibitor with a MEK inhibitor has been shown to overcome this resistance. spandidos-publications.com In KRAS-mutant lung cancer, feedback activation of EGFR is a known mechanism of resistance to MEK inhibition. nih.gov

ERBB2 (HER2): Similar to EGFR, HER2 activation can contribute to MEK inhibitor resistance. Often, ERBB2 acts as the signaling partner for an upregulated ERBB3, and targeting ERBB2 can restore sensitivity to MEK inhibitors. jci.org In some contexts, diminished shedding of HER2 from the cell surface following MEK inhibition can lead to bypass signaling. mit.edu

c-KIT: Increased expression of the receptor tyrosine kinase c-KIT has been noted as a potential mechanism of resistance to MEK inhibitors in melanoma. aacrjournals.org

FGFR (Fibroblast Growth Factor Receptor): Feedback activation of the FGFR1-FRS2 pathway has been implicated in resistance to MEK inhibitors, particularly in mesenchymal-like KRAS-mutant lung cancer cells. nih.govmdpi.com Inhibition of MEK can lead to the suppression of sprouty proteins (SPRYs), which normally exert negative feedback on FGFR signaling. This relief of feedback results in the activation of the FGFR1-FRS2 pathway and subsequent reactivation of MAPK signaling. nih.gov FGFR1 amplification has also been linked to the activation of both the PI3K/AKT and RAS/MEK/ERK pathways in therapy-resistant cancers. nih.gov Combining an FGFR inhibitor with a MEK inhibitor has shown to be effective in overcoming this resistance. mdpi.com

IGF1R (Insulin-like Growth Factor 1 Receptor): Activation of IGF1R signaling is another well-documented mechanism of resistance to both BRAF and MEK inhibitors. oncotarget.comascopubs.orgresearchgate.net In BRAF-mutant melanoma, increased IGF1R signaling can promote resistance by activating ERK-independent survival pathways, such as the PI3K/AKT pathway. oncotarget.com In some cases, chronic exposure to MEK inhibitors can lead to the epigenetic upregulation of IGF1 expression, resulting in autocrine activation of IGF1R signaling. aacrjournals.org

PDGFR (Platelet-Derived Growth Factor Receptor): Upregulation of PDGFRβ has been identified as an adaptive resistance mechanism to MEK inhibitors. ascopubs.orgnih.govnih.govresearchgate.net In NF1-deficient malignant peripheral nerve sheath tumors, MEK inhibitor treatment leads to the direct transcriptional upregulation of PDGFRβ. nih.govnih.govresearchgate.net This, in turn, contributes to the reactivation of the MAPK pathway and can be overcome by combining MEK and PDGFR inhibitors. nih.govnih.govresearchgate.net

Rewiring of Upstream Signaling Networks

Beyond the upregulation of specific RTKs, resistance to MEK inhibitors can arise from a more general "rewiring" of upstream signaling networks. life-science-alliance.orgembopress.org This involves complex and dynamic changes in the interactions and activities of various signaling proteins that ultimately restore ERK signaling despite the presence of a MEK inhibitor. life-science-alliance.orgembopress.org

Inhibition of MEK can disrupt the normal negative feedback loops that regulate the MAPK pathway. aacrjournals.org This can lead to the paradoxical activation of upstream components, such as RAS and RAF isoforms, which then drive increased MEK phosphorylation and activation, overwhelming the inhibitory effect of the drug. aacrjournals.org This rewiring can be a rapid, adaptive response and can set the stage for the development of more stable, acquired resistance mechanisms. embopress.org For instance, in BRAF-mutant melanoma, drug-induced rewiring can create a state where the RAS-regulated MAPK pathway can be activated by growth factors even when the BRAFV600E-driven pathway is inhibited. embopress.org This highlights the plasticity of signaling networks and their ability to adapt to therapeutic pressure.

Activation of Parallel or Compensatory Signaling Pathways

In addition to mechanisms that reactivate the MAPK pathway, tumor cells can develop resistance to MEK inhibitors by activating parallel or compensatory signaling pathways that promote cell survival and proliferation independently of ERK.

PI3K/AKT/mTOR Pathway Activation

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its activation is a frequent mechanism of resistance to MEK inhibition.

Mechanism of Activation: Activation of the PI3K/AKT/mTOR pathway in the context of MEK inhibitor resistance is often a downstream consequence of RTK upregulation. oup.comoncotarget.com For example, increased signaling from RTKs like IGF1R and ERBB3 can directly activate PI3K, leading to the phosphorylation and activation of AKT. oup.comoncotarget.com In some cancers, loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can also contribute to AKT activation and resistance. researchgate.net

Research Findings: Studies have shown that in various cancer types, including melanoma and KRAS-mutant lung cancer, MEK inhibition can lead to increased levels of phosphorylated AKT. oncotarget.comresearchgate.net This activation of AKT can then promote cell survival through the phosphorylation of various downstream targets, including the pro-apoptotic proteins BAD and BIM, thereby inhibiting apoptosis. nih.gov The combination of MEK inhibitors with PI3K or AKT inhibitors has been shown to be more effective than either agent alone in overcoming resistance in preclinical models. oncotarget.com

STAT3 Pathway Activation

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling route that has been implicated in resistance to MEK inhibitors.

Mechanism of Activation: Activation of the STAT3 pathway can be a feedback response to MEK inhibition. aacrjournals.orgaacrjournals.orgnih.gov In some KRAS-mutant cancers, MEK inhibition leads to the reciprocal activation of STAT3. aacrjournals.orgnih.govbiorxiv.org This can be mediated by upstream kinases such as Janus kinases (JAKs). nih.gov

Research Findings: Research has demonstrated an inverse correlation between ERK and STAT3 phosphorylation in some cancer models, where inhibition of one pathway leads to the activation of the other. aacrjournals.org Activated STAT3 can promote resistance by regulating the expression of genes involved in cell survival and proliferation. For instance, STAT3 can mediate resistance by upregulating the microRNA miR-17, which in turn suppresses the pro-apoptotic protein BIM. aacrjournals.org Combination therapy with MEK and STAT3 inhibitors has been shown to synergistically suppress tumor growth and induce apoptosis in preclinical models of KRAS-mutant lung and pancreatic cancer. aacrjournals.orgnih.govaging-us.com

Other Pathways (e.g., Hippo)

The Hippo signaling pathway, a key regulator of organ size and cell proliferation, has also been identified as a mediator of resistance to MEK inhibitors.

Mechanism of Activation: The effector of the Hippo pathway, YAP (Yes-associated protein), can act as a parallel survival input to promote resistance. nih.govnih.govresearchgate.netoncotarget.com In response to MEK inhibition, YAP can translocate to the nucleus and drive the transcription of genes that promote cell survival and proliferation. aacrjournals.org

Research Findings: Genetic screens have identified YAP as a key factor in promoting resistance to both RAF and MEK inhibitors in BRAF- and RAS-mutant cancers. nih.govnih.govresearchgate.net Increased YAP levels have been associated with a worse initial response to MEK inhibition in patients. nih.govnih.gov Silencing of YAP has been shown to enhance the sensitivity of cancer cells to MEK inhibitors, and the combination of YAP and MEK inhibition has been demonstrated to be synthetically lethal in various tumor types. nih.govnih.govresearchgate.netaacrjournals.org

Phenotypic Plasticity and Microenvironmental Modulation

Resistance to MEK inhibitors can also be driven by broader changes in cell phenotype and interactions with the tumor microenvironment.

Phenotypic Plasticity: Tumor cells can undergo phenotypic changes, such as an epithelial-to-mesenchymal transition (EMT), which can confer resistance to targeted therapies. mdpi.com In the context of MEK inhibition, EMT can rewire RTK expression, leading to differential feedback activation of the MAPK pathway. mdpi.com For example, in KRAS-mutant lung cancer, epithelial-like cells may rely on ERBB3 feedback, while mesenchymal-like cells may utilize FGFR1 feedback for survival upon MEK inhibition. nih.gov

Microenvironmental Modulation: The tumor microenvironment, including cancer-associated fibroblasts (CAFs), can contribute to drug resistance. CAFs can secrete growth factors that activate resistance pathways in tumor cells. mdpi.com For instance, the secretion of ligands for RTKs by stromal cells can promote resistance to MEK inhibitors. Furthermore, MEK inhibition itself can reprogram the stromal inflammatory response, which can impact therapeutic outcomes. biorxiv.org

Cell State Changes (e.g., stem-like phenotypes, epithelial-mesenchymal transition)

Cancer cell plasticity, the ability of cells to change their phenotype and function, is a key driver of drug resistance. nih.govacs.org Upon treatment with MEK inhibitors, some cancer cells can undergo significant state changes, adopting characteristics of more aggressive and resistant phenotypes such as those seen in epithelial-mesenchymal transition (EMT) and cancer stem cells (CSCs). nih.govaacrjournals.org

The epithelial-to-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a more migratory and invasive mesenchymal phenotype. tandfonline.comaacrjournals.org This transition is increasingly recognized as a mechanism for adaptive resistance to MEK inhibitors. tandfonline.comnih.gov Studies in KRAS-mutant lung cancer have shown that the EMT status of a tumor can dictate the specific feedback mechanisms that arise following MEK inhibition. tandfonline.comnih.govaacrjournals.org In epithelial-like cancer cells, resistance is often mediated by the upregulation of receptor tyrosine kinases like ERBB3, which reactivates both the MAPK and PI3K-AKT signaling pathways. tandfonline.comaacrjournals.org In contrast, mesenchymal-like cells, which often have low ERBB3 expression, can develop resistance through the activation of Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comnih.govaacrjournals.org MEK inhibition in these cells can suppress negative regulators like Sprouty (SPRY) proteins, leading to the reactivation of MAPK signaling via the FGFR1 pathway. tandfonline.comaacrjournals.org This suggests that the baseline differentiation state of the cancer can predict its adaptive response to MEK blockade. aacrjournals.org

Furthermore, resistance to MEK inhibition is associated with the enrichment of cancer stem cell (CSC) populations. nih.govacs.orgoncotarget.com CSCs are a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation, metastasis, and relapse. oncotarget.com Treatment of colorectal cancer models with MEK inhibitors such as trametinib, selumetinib (B1684332), and PD0325901 has been shown to increase the expression of CSC markers like CD166 and ALDH1A3. nih.govoncotarget.com This gain of a CSC phenotype is linked to increased colony-forming capacity and the activation of compensatory signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival. nih.govoncotarget.com The plasticity of cancer cells allows them to acquire these stem-like properties to evade the toxic effects of the drug. nih.govacs.org Therefore, targeting CSCs simultaneously with MEK inhibition may be a viable strategy to overcome this form of resistance. nih.govacs.orgoncotarget.com

Table 1: Research Findings on Cell State Changes and MEK Inhibitor Resistance

Finding Cancer Model Key Markers/Pathways Implication for Resistance Citations
EMT status determines feedback activation of receptor tyrosine kinases after MEK inhibition. KRAS-mutant lung cancer ERBB3 (epithelial), FGFR1 (mesenchymal), SPRY proteins Mesenchymal cells show feedback activation of MAPK via FGFR1, mitigating the effect of the MEK inhibitor. tandfonline.comnih.govaacrjournals.org
MEK inhibition can promote an epithelial phenotype and prevent TGF-β-induced EMT. Non-small cell lung cancer (NSCLC) ERK1/2, E-cadherin Prolonged MEK inhibition may restrain EMT and overcome resistance to other targeted therapies like EGFR inhibitors. aacrjournals.org
MEK inhibition leads to the enrichment of cancer stem cell (CSC) phenotypes. Colorectal cancer CD166, ALDH1A3, CD133, LGR5 The gain of stemness allows cancer cells to adapt and survive treatment, often through activation of the PI3K/Akt pathway. nih.govacs.orgoncotarget.com
Combined inhibition of MEK and CSCs blocks adaptive resistance. Colorectal cancer spheroids Mithramycin (CSC inhibitor) Simultaneously targeting CSCs can prevent feedback signaling and maintain drug sensitivity. nih.govacs.org
MEK inhibition suppresses TGF-β-induced EMT and migration. Pancreatic cancer TGF-β Pharmacological inhibition of MEK can reverse EMT features and reduce the number of circulating tumor cells. researchgate.net
Role of Tumor Microenvironment Components (e.g., collagen bundling, macrophages)

The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells and extracellular matrix (ECM) components that plays a critical role in tumor progression and therapeutic resistance. nih.govaacrjournals.org Specific components of the TME, such as bundled collagen and various immune cells like macrophages, can significantly influence a tumor's response to MEK inhibitors. dovepress.comaacrjournals.org

The extracellular matrix, and particularly collagen, can provide a protective niche for cancer cells. aacrjournals.orgnih.gov Intravital imaging studies in melanoma have revealed that tumor cells located near bundled collagen fibers show preferential survival and persistence, especially during the initial phase of treatment with the MEK inhibitor trametinib. aacrjournals.orgnih.gov Deregulation of collagen cross-linking can stiffen the microenvironment, which in turn activates downstream signaling that promotes tumorigenesis and resistance. aacrjournals.org Although the dependency on bundled collagen for survival may decrease as resistance becomes more established, these findings highlight the importance of the tumor-stroma dynamics in the early stages of drug response and persistence. aacrjournals.orgnih.gov

Macrophages are a key component of the immune infiltrate in the TME and can significantly modulate therapeutic responses. dovepress.comnih.gov Tumor-associated macrophages (TAMs) are often polarized towards an M2-like phenotype, which is generally considered to have pro-tumorigenic and immunosuppressive functions, contributing to therapeutic resistance. nih.govbmj.com In contrast, M1-like macrophages have pro-inflammatory and anti-tumor functions. bmj.com Studies have shown that M1 macrophages are more resistant to MEK inhibition-induced cell death compared to their M2 counterparts. bmj.comresearchgate.net This suggests that MEK inhibitors might selectively eliminate the pro-tumor M2 macrophage population, which could be therapeutically beneficial. bmj.com However, macrophages can also secrete factors that directly promote resistance in cancer cells. For instance, in KRAS-mutant colorectal cancer, MEK inhibition can induce the secretion of Macrophage Migration Inhibitory Factor (MIF) from cancer cells, which in turn activates STAT3 and MAPK signaling, leading to intrinsic resistance. nih.gov Targeting these macrophage-driven resistance pathways, for example by combining MEK inhibitors with MIF inhibitors, may represent a rational strategy to enhance therapeutic efficacy. nih.gov

Table 2: Research Findings on the Tumor Microenvironment and MEK Inhibitor Resistance

TME Component Finding Cancer Model Mechanism of Resistance Citations
Collagen Bundling Tumor cells adjacent to bundled collagen exhibit preferential survival and persistence during initial MEK inhibitor therapy. Melanoma Stiffened microenvironment and altered downstream signaling promote survival. aacrjournals.orgnih.gov
Macrophages (General) Macrophage presence in the TME is linked to resistance and predicts early relapse to targeted therapy. Melanoma Secretion of pro-survival factors and promotion of an immunosuppressive environment. dovepress.com
Macrophages (M1 vs. M2) M1 macrophages are more resistant to MEK inhibition-induced cell death than M2 macrophages. Pancreatic cancer, in vitro models M2 macrophages are highly dependent on the MEK/ERK pathway for survival, making them sensitive to inhibition. The p38 MAPK pathway may confer resistance in M1 macrophages. bmj.comresearchgate.net
Macrophages (Secreted Factors) MEK inhibition induces secretion of Macrophage Migration Inhibitory Factor (MIF) from cancer cells. KRAS-mutant colorectal cancer MIF activates STAT3 and MAPK signaling, creating a feedback loop that bypasses MEK inhibition. nih.gov
Macrophages (Immune Modulation) MEK inhibition can reduce the number of immunosuppressive cells like TAMs and myeloid-derived suppressor cells (MDSCs). Melanoma Reduces the presence of cells that suppress anti-tumor T-cell responses. aacrjournals.org

Rational Design of Combination Therapies with Mek Inhibitor Ii

Strategic Imperatives for Combination Approaches

The clinical efficacy of MEK inhibitor monotherapy can be limited by both intrinsic and acquired resistance. nih.gov This has prompted the strategic development of combination therapies designed to overcome these limitations. The primary goals of such approaches are to achieve synergistic antitumor effects, prevent or delay the onset of resistance, and establish a more comprehensive blockade of oncogenic signaling pathways. researchgate.netaacrjournals.orgascopubs.org

Resistance to single-agent targeted therapies frequently arises from the activation of alternative signaling pathways that bypass the inhibited node or through the reactivation of the same pathway via feedback mechanisms. nih.govfrontiersin.orgnih.gov For instance, inhibition of the MEK/ERK pathway can lead to the compensatory activation of parallel survival pathways, most notably the PI3K/AKT/mTOR cascade. nih.govdovepress.comnih.gov This crosstalk between signaling networks allows cancer cells to evade the effects of a single inhibitor. mdpi.comnih.gov Therefore, a broad pathway blockade that simultaneously targets multiple critical signaling cascades is a rational approach to counter these escape mechanisms. aacrjournals.org By co-targeting key components in parallel or downstream pathways, combination strategies aim to create a more durable and profound antitumor response. ascopubs.orgnih.gov This multi-pronged attack can induce synergistic cell growth inhibition and apoptosis, offering a more effective therapeutic strategy than targeting a single pathway in isolation. nih.govharvard.edu

Dual Inhibition of BRAF and MEK

The combination of a BRAF inhibitor with a MEK inhibitor has become a standard-of-care treatment for patients with BRAF V600-mutant melanoma. ascopubs.orgnih.gov This vertical inhibition strategy, targeting two distinct kinases in the same MAPK pathway, is based on strong preclinical and clinical evidence demonstrating superior efficacy over monotherapy. nih.govnih.govresearchgate.net The rationale for this combination is to provide a more complete and sustained shutdown of the MAPK pathway, which enhances tumor growth inhibition and delays the development of acquired resistance. researchgate.netnih.gov

Preclinical and Clinical Trial Outcomes of BRAF and MEK Inhibitor Combinations

Comparison of outcomes for combination therapy versus monotherapy in BRAF V600-mutant melanoma.

CombinationComparisonKey FindingReference
Dabrafenib + Trametinib (B1684009)Dabrafenib aloneSuperior progression-free and overall survival in Phase 3 trials. nih.gov
Vemurafenib + CobimetinibVemurafenib aloneSignificantly improved progression-free survival. researchgate.netnih.gov
Encorafenib + Binimetinib (B1684341)BRAF inhibitor aloneImproved response rates and progression-free survival. nih.gov
Generic BRAFi + MEKiBRAFi aloneNetwork meta-analysis showed a Hazard Ratio for Progression-Free Survival of 0.58, favoring the combination. nih.gov

A primary driver for combining MEK inhibitors with BRAF inhibitors is to overcome and delay the onset of therapeutic resistance. researchgate.net Resistance to BRAF inhibitor monotherapy often involves the reactivation of the MAPK pathway through various mechanisms, such as NRAS or MEK1 mutations, BRAF amplification, or alternative splicing of BRAF. nih.govfrontiersin.orgaacrjournals.org By inhibiting MEK, which is downstream of BRAF, the combination therapy can effectively block signaling even when upstream resistance mechanisms emerge. nih.govnih.gov This dual blockade provides a more robust and durable suppression of the pathway. ascopubs.org Additionally, BRAF inhibitors can cause paradoxical activation of the MAPK pathway in cells without the BRAF mutation, contributing to side effects and potentially promoting resistance. nih.govnih.gov The addition of a MEK inhibitor abrogates this paradoxical activation, mitigating these effects. nih.govnih.gov

Co-targeting the PI3K/AKT/mTOR Pathway

The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are two of the most critical signaling cascades that regulate cell growth, proliferation, and survival. mdpi.comnih.gov Significant crosstalk exists between these pathways, and the inhibition of one can lead to the compensatory upregulation of the other, representing a key mechanism of therapeutic resistance. dovepress.comnih.govmdpi.com This has provided a strong rationale for the dual inhibition of both the MEK and PI3K/AKT/mTOR pathways to achieve a more comprehensive and effective antitumor response. nih.govaacrjournals.org

In cancer models with RAS or BRAF mutations, there is a strong dependence on both the MAPK and PI3K pathways for survival. Inhibition of the MEK pathway alone can lead to a feedback activation of the PI3K/AKT pathway, thereby limiting the therapeutic efficacy. nih.govnih.gov For example, studies in castration-resistant prostate cancer cells demonstrated that treatment with a MEK inhibitor decreased phospho-ERK levels but led to an increase in phospho-AKT. nih.gov Conversely, inhibiting the PI3K pathway can result in the upregulation of the MAPK pathway. nih.gov This reciprocal feedback loop highlights the need for simultaneous blockade. Preclinical data have demonstrated superior antitumor activity when combining MAPK and PI3K–Akt–mTOR pathway inhibitors in BRAFV600E-mutant cell lines. dovepress.com This suggests that melanoma cells resistant to BRAF inhibitors can have an MEK-independent survival driver that can be blocked by inhibitors of the PI3K–Akt–mTOR pathway. dovepress.com

Preclinical studies across various cancer types have confirmed that dual targeting of MEK and PI3K pathways can lead to synergistic growth inhibition. nih.gov In a study using genetically engineered murine models of RAS-driven melanoma, single-agent therapies were largely ineffective, but the combination of the MEK inhibitor AZD6244 and the dual PI3K/mTOR inhibitor BEZ235 resulted in significant tumor regression and improved survival. aacrjournals.org Similar synergistic effects were observed in models of breast cancer. aacrjournals.org In castration-resistant prostate cancer cells, the combination of the MEK inhibitor AZD6244 and the PI3K/mTOR inhibitor GSK2126458 effectively decreased both phospho-ERK and phospho-AKT levels, leading to a synergistic induction of apoptosis. nih.gov This synergistic interaction has also been demonstrated in colorectal cancer and meningioma models, confirming that dual pathway targeting is a promising strategy for various malignancies. nih.govmdpi.com

Preclinical Efficacy of Combined MEK and PI3K/mTOR Inhibition

Summary of findings from studies evaluating the synergistic effects of co-targeting the MAPK and PI3K/AKT/mTOR pathways.

Cancer ModelInhibitors UsedObserved EffectReference
RAS-driven Melanoma (GEMM)AZD6244 (MEKi) + BEZ235 (PI3K/mTORi)Significant tumor regression and improved survival; the only effective regimen tested. aacrjournals.org
Castration-Resistant Prostate CancerAZD6244 (MEKi) + GSK2126458 (PI3K/mTORi)Synergistic induction of apoptosis; effective decrease in both p-ERK and p-AKT. nih.gov
Colorectal Cancer Cell LinesPD0325901 (MEKi) + GDC-0941 (PI3Ki)Marked synergistic growth inhibition. nih.gov
NRAS Mutant MelanomaMEK inhibitor + PI3K/mTOR inhibitorSynergistic inhibition of cell growth in vitro and tumor regression in vivo. researchgate.net
Meningioma Primary CulturesTrametinib (MEKi) + Alpelisib (PI3Ki)Additive inhibitory effect on cell viability. mdpi.com

Targeting STAT3 Signaling in Conjunction with MEK Inhibition

A key mechanism of resistance to MEK inhibitors involves the activation of parallel signaling pathways that bypass the MAPK cascade to promote cell survival. One such critical pathway is the JAK/STAT3 signaling axis.

Preclinical studies have demonstrated that MEK inhibition can lead to the activation of STAT3 signaling, which in turn mediates therapeutic resistance. nih.govbiorxiv.org In models of K-Ras mutant pancreatic and colon cancer, treatment with the MEK inhibitor trametinib was found to increase the phosphorylation of STAT3, suggesting a compensatory survival mechanism. nih.gov When STAT3 activation was blocked, either through inhibitors like ruxolitinib (B1666119) or LY5 or by genetic knockdown, cancer cells became significantly more sensitive to MEK inhibitors. nih.gov

This synergistic effect was observed across multiple cancer cell lines. The dual inhibition of MEK and STAT3 pathways led to enhanced reduction in cell viability, colony formation, and cell migration compared to either agent alone. nih.gov In vivo studies using pancreatic cancer xenografts confirmed these findings, showing that tumors with STAT3 knockdown exhibited a significantly greater suppression of growth when treated with trametinib compared to controls. nih.gov Furthermore, in preclinical models of pancreatic ductal adenocarcinoma (PDAC), the combination of a MEK inhibitor and a STAT3 inhibitor was shown to overcome therapeutic resistance, remodel the tumor stroma, and reprogram the immune microenvironment to overcome resistance to immunotherapy. biorxiv.orgnih.govbiorxiv.orgaacrjournals.org

These findings strongly suggest that the activation of the STAT3 pathway is a key mediator of resistance to MEK inhibition and that co-targeting this pathway is a viable strategy to enhance therapeutic efficacy. nih.gov

Combination with SHP2 Inhibitors

Adaptive resistance to MEK inhibitors frequently occurs through the reactivation of the RAS/ERK pathway, often driven by feedback activation of various receptor tyrosine kinases (RTKs). nih.govaacrjournals.orgaacrjournals.org SHP2, a protein tyrosine phosphatase, is a crucial node downstream of most RTKs required for RAS activation, making it an attractive target to prevent this common resistance mechanism. nih.govcancer.gov

Preclinical research across multiple cancer types has validated the combination of MEK and SHP2 inhibitors as a potent strategy, particularly in KRAS-mutant cancers. nih.govnih.gov The combination of the SHP2 inhibitor SHP099 with MEK inhibitors like trametinib or selumetinib (B1684332) has demonstrated synergistic anti-proliferative effects in vitro and significant tumor growth inhibition in vivo. nih.govresearchgate.net This efficacy has been observed in xenograft and genetically engineered models of KRAS-mutant pancreatic, lung, ovarian, and gastric cancers. nih.govnih.gov

Mechanistically, SHP2 inhibition prevents the adaptive feedback reactivation of the ERK pathway that is induced by MEK inhibitors. nih.govaacrjournals.orgaacrjournals.org Treatment with a MEK inhibitor alone leads to feedback induction of RTKs, which then signal through SHP2 to reactivate RAS and the downstream pathway. aacrjournals.orgaacrjournals.org By co-administering a SHP2 inhibitor, this reactivation loop is broken, leading to a more sustained and durable suppression of ERK signaling. nih.govresearchgate.net This combination has been shown to be effective in overcoming resistance mediated by various RTKs, including EGFR, FGFR, and MET. aacrjournals.orgaacrjournals.org

Table 1: Effect of MEK and SHP2 Inhibitor Combination in KRAS-Mutant Cancer Models

Cancer Model Inhibitors Used Key Finding Reference
Pancreas, Lung, Ovarian Cancer (Xenografts) SHP099 + Trametinib Highly efficacious in inhibiting tumor growth by preventing adaptive resistance. nih.gov
Gastric Cancer (Xenografts) SHP099 + Selumetinib Synergistic effect, mitigating adaptive resistance through suppression of KSR1 activity. nih.gov

Sequential or Concurrent ERK Inhibition

Since ERK is the direct downstream target of MEK, a logical approach to combat resistance is to inhibit ERK itself. Resistance to MEK inhibitors can arise from mutations in the MEK allosteric pocket or through amplification of upstream activators like KRAS, both of which can maintain or restore ERK signaling despite the presence of a MEK inhibitor. researchgate.net

Targeting ERK can overcome acquired resistance to MEK inhibitors. researchgate.net Studies have shown that cancer cells that have developed resistance to MEK inhibitors often remain dependent on the MAPK pathway for survival and are sensitive to ERK inhibitors. researchgate.net For example, in models of EGFR-mutant non-small cell lung cancer (NSCLC) that acquired resistance to the EGFR inhibitor osimertinib, co-treatment with a MEK or ERK1/2 inhibitor was able to restore sensitivity. oncoscience.us

Dual inhibition of both MEK and ERK has been shown to be synergistic. This combination can both prevent the initial emergence of resistance and effectively block the proliferation of cells that have already acquired resistance to a MEK inhibitor alone. researchgate.net This suggests that co-targeting multiple nodes within the MAPK cascade could provide a more profound and durable therapeutic benefit for patients with tumors addicted to this pathway. researchgate.net

Other Multi-Targeted Strategies and Investigational Combinations

To broaden the efficacy of MEK inhibition, numerous other combination strategies are being explored in preclinical models, targeting a range of cellular pathways that contribute to tumor growth and survival.

CDK4/6 Inhibitors: The combination of MEK inhibitors (like binimetinib or trametinib) with CDK4/6 inhibitors (such as ribociclib (B560063) or palbociclib) has shown synergistic or additive growth inhibition in preclinical models of neuroblastoma and KRAS-mutant colorectal cancer. aacrjournals.orgnih.govmdpi.com This combination enhances G1 cell-cycle arrest and leads to significant tumor growth inhibition in xenograft models. aacrjournals.orgnih.gov

EGFR Inhibitors: In EGFR-mutant lung cancer, MEK inhibitors like trametinib are combined with EGFR inhibitors to prevent or overcome resistance. nih.govnih.gov MEK inhibition prevents the rapid reactivation of ERK1/2 signaling that often follows EGFR inhibitor treatment, thereby enhancing apoptosis and delaying the onset of resistance. nih.govnih.gov This strategy is also being explored in other contexts, such as gastric cancer. aacrjournals.org

BTK Inhibitors: In preclinical models of aggressive lymphomas, the MEK inhibitor pimasertib (B605615) showed strong synergistic activity when combined with the BTK inhibitor ibrutinib. This combination was effective in both cell lines and in vivo xenograft models of diffuse large B-cell lymphoma (DLBCL). nih.gov

VEGF/VEGFR Inhibitors: Combining MEK inhibition with anti-angiogenic therapy has shown promise. In orthotopic models of non-small cell lung cancer, the MEK inhibitor selumetinib was found to suppress tumor angiogenesis by reducing VEGF production. When combined with the VEGFR inhibitor cediranib, it resulted in enhanced anti-tumor and anti-angiogenic effects. nih.gov

MDM2 Inhibitors: In lung adenocarcinomas harboring MDM2 amplification, combining the MDM2 inhibitor milademetan (B560421) with the MEK inhibitor trametinib has demonstrated synergistic growth inhibition. nih.govaacrjournals.org MDM2 inhibition can cause feedback activation of ERK, which is effectively suppressed by the addition of a MEK inhibitor, leading to increased apoptosis and greater efficacy in patient-derived models. nih.govaacrjournals.orgresearchgate.net This combination also shows preclinical synergy in melanoma models. mdpi.commdpi.com

RAF/MEK Dual Inhibitors: Novel compounds like VS-6766 that dually inhibit both RAF and MEK offer a form of vertical pathway inhibition with a single agent. verastem.comaacrjournals.org This approach prevents the compensatory MEK activation that can limit the efficacy of MEK-only inhibitors. verastem.comaacrjournals.org Preclinical studies show that VS-6766 is potent across various MAPK pathway mutations and demonstrates synergy when combined with other targeted agents, such as KRAS G12C inhibitors or CDK4/6 inhibitors. verastem.comaacrjournals.org

Table 2: Investigational Combination Strategies with MEK Inhibitors

Combination Target MEK Inhibitor(s) Cancer Model(s) Key Finding Reference(s)
CDK4/6 Binimetinib, Trametinib Neuroblastoma, Colorectal Cancer Synergistic G1 cell-cycle arrest and tumor growth inhibition. aacrjournals.orgnih.gov
EGFR Trametinib EGFR-mutant Lung Cancer Prevents ERK reactivation and delays acquired resistance. nih.govnih.gov
BTK Pimasertib Aggressive Lymphomas Strong synergistic anti-tumor activity in vitro and in vivo. nih.gov
VEGF/VEGFR Selumetinib Non-Small Cell Lung Cancer Enhanced anti-angiogenic and anti-tumor effects. nih.gov
MDM2 Trametinib Lung Adenocarcinoma, Melanoma Synergistic growth inhibition by blocking ERK feedback activation. nih.govaacrjournals.orgmdpi.com

| RAF/MEK (Dual) | VS-6766 | Various Solid Tumors | Potent vertical inhibition; synergistic with other targeted agents. | verastem.comaacrjournals.org |

Integration with Conventional Therapies (e.g., chemotherapy)

The combination of MEK inhibitors with traditional cytotoxic chemotherapies is predicated on mechanistic synergy. MEK inhibitors can induce cell cycle arrest in the G1 phase and modulate the expression of proteins involved in cell survival, such as the Bcl-2 family. aacrjournals.org This modulation can potentially sensitize cancer cells to the DNA-damaging or microtubule-disrupting effects of chemotherapy agents.

Preclinical studies have explored these combinations, revealing that the sequence of administration can be critical. For instance, some research suggests that pretreatment with a MEK inhibitor before administering certain chemotherapies like pemetrexed (B1662193) might reduce the efficacy of the chemotherapy by preventing cancer cells from entering the S-phase of the cell cycle, where pemetrexed is most active. aacrjournals.org Conversely, combining MEK inhibitors with microtubule inhibitors, such as taxanes (e.g., docetaxel), has been shown to suppress RAS-mediated signaling and enhance the therapeutic effect in preclinical models. aacrjournals.org These findings underscore the importance of carefully designing clinical trial protocols to optimize the scheduling and combination of these agents.

MEK InhibitorChemotherapy AgentCancer ModelKey Preclinical FindingReference
General MEK InhibitorDocetaxel (Taxane)General Cancer ModelsCombination suppressed RAS-mediated signaling and increased the efficacy of the microtubule inhibitor. aacrjournals.org
General MEK InhibitorPemetrexedA549 Lung Cancer CellsPretreatment with a MEK inhibitor reduced S-phase arrest and apoptosis induced by pemetrexed, suggesting potential antagonism. aacrjournals.org

Immunomodulatory Effects and Combinations with Immunotherapy

MEK inhibitors have demonstrated significant immunomodulatory effects that provide a strong rationale for their combination with immunotherapies, particularly immune checkpoint inhibitors (ICIs). proquest.comnih.gov The MAPK pathway, which is blocked by MEK inhibitors, is involved in regulating the expression of molecules that help tumors evade the immune system. nih.gov

Research has shown that MEK inhibition can exert pleiotropic effects on the tumor microenvironment. proquest.comaacrjournals.org These effects include:

Increased Tumor Immunogenicity: MEK inhibitors can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, making them more visible and recognizable to the immune system's T cells. aacrjournals.orgaacrjournals.org

Modulation of Immune Cells: Studies indicate that MEK inhibitors can decrease the number of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), within the tumor. nih.gov They can also enhance the infiltration of cancer-fighting CD8+ T cells into the tumor. nih.govmdpi.com

Dual Effects on T-cells: The impact on T-cells can be context-dependent. While MEK inhibition may protect tumor-infiltrating T cells from apoptosis, it can also simultaneously impair the activation and priming of new, naïve T cells. aacrjournals.orgmdpi.com This dual effect suggests that combining MEK inhibitors with therapies that boost T-cell activation, such as T-cell agonists, could be a promising strategy. aacrjournals.orgnih.gov

The synergy between MEK inhibitors and ICIs like anti-PD-1 and anti-PD-L1 antibodies has been demonstrated in preclinical models of lung cancer and melanoma, leading to enhanced anti-tumor responses and prolonged survival compared to single-agent therapies. nih.govmdpi.com This has prompted numerous clinical trials investigating these combinations across various cancer types. mdpi.com While these combinations aim to leverage the direct anti-tumor effects of MEK inhibitors with the durable immune responses from ICIs, clinical outcomes have shown mixed results, highlighting the complexity of these interactions. proquest.comaacrjournals.org

Trial IdentifierMEK InhibitorImmunotherapy AgentCancer TypeTrial PhaseReference
NCT03299088TrametinibPembrolizumab (anti-PD-1)KRAS-mutated NSCLCPhase Ib mdpi.com
NCT03225664TrametinibPembrolizumab (anti-PD-1)NSCLCPhase Ib/II mdpi.com
NCT02967692TrametinibSpartalizumab (anti-PD-1) & DabrafenibBRAF V600-mutated MelanomaPhase III mdpi.com
NCT03235245BinimetinibIpilimumab (anti-CTLA-4) & Nivolumab (anti-PD-1)BRAF V600-mutated MelanomaPhase II mdpi.com
-CobimetinibAtezolizumab (anti-PD-L1)Biliary Tract CancersClinical Trial nih.gov

Methodological Advances in Mek Inhibitor Ii Research

High-Throughput Screening and Novel Compound Discovery

High-throughput screening (HTS) has been instrumental in identifying novel MEK inhibitors and synergistic drug combinations. By rapidly assessing large libraries of compounds, researchers can pinpoint molecules with desired activities. immucura.comdovepress.com For instance, HTS was employed to discover MAP855, a novel and selective ATP-competitive MEK1/2 inhibitor. acs.orgnih.gov This process started from an initial "HTS hit" and, through structure-based optimization, led to a compound with high cellular potency. acs.orgnih.gov

HTS has also been crucial in identifying drugs that enhance the efficacy of existing MEK inhibitors. Unbiased HTS using three-dimensional colorectal cancer (CRC) spheroids identified that combining the MEK inhibitor trametinib (B1684009) with paclitaxel (B517696) or vincristine (B1662923) was more effective than trametinib alone in KRAS-mutated models. biorxiv.orgnih.gov These screenings often utilize extensive compound libraries, such as the National Cancer Institute Approved Oncology Library, to test for synergistic effects. nih.gov

The development of 384-well growth inhibition assays for patient-derived melanoma cell lines has further refined the HTS process, allowing for the screening of pairwise drug combinations. immucura.com This approach has revealed that combining dasatinib (B193332) with BRAF or MEK inhibitors can synergistically increase sensitivity to growth inhibition, irrespective of BRAF mutation status. immucura.com

Advanced Molecular Profiling Techniques (e.g., transcriptomics, kinomics)

Advanced molecular profiling techniques, such as transcriptomics and kinomics, have provided a more granular view of the cellular response to MEK inhibitors. Transcriptomic analysis, which examines the complete set of RNA transcripts, has been used to identify gene expression patterns associated with sensitivity or resistance to MEK inhibitors. For example, in KRAS mutant cell lines, a transcriptomic signature suggestive of an epithelial-to-mesenchymal transition was linked to reduced sensitivity to the MEK inhibitor GSK1120212. nih.govaacrjournals.org

Kinome profiling, the study of the complete set of protein kinases in a cell, offers insights into the reprogramming of signaling pathways in response to treatment. In studies of melanoma resistance to the MEK inhibitor trametinib, kinome analysis revealed adaptive reprogramming, including increased activation of the c-Kit and PI3K/AKT pathways in resistant tumors. aacrjournals.org Similarly, an integrative analysis of transcriptomic and kinomic data in glioblastoma identified p38MAPK as a key target for overcoming resistance to temozolomide (B1682018) when combined with MEK inhibition. nih.govntu.edu.sg This multi-omics approach allows for a more comprehensive understanding of the complex signaling networks that contribute to drug resistance.

The integration of these profiling techniques with clinical data is a key step in developing personalized medicine approaches for patients with various cancers. clinicaltrials.govonclive.com

Real-time Monitoring of Pathway Activity (e.g., intravital imaging, pERK kinetics)

Real-time monitoring techniques provide dynamic insights into the effects of MEK inhibitors on signaling pathways within living systems. Intravital imaging, for instance, allows for the direct visualization of drug response and resistance development at the cellular level in live animal models. aacrjournals.orgf1000research.com Using this method in a murine model of melanoma treated with the MEK inhibitor trametinib, researchers observed an initial drug response followed by the emergence of drug-resistant tumor cells. aacrjournals.org This technique has also revealed that tumor cells located near bundled collagen showed preferential survival in response to MEK inhibition. aacrjournals.org

Fluorescence-based biosensors are another powerful tool for real-time monitoring. These sensors can track the activity of key signaling molecules like ERK and S6K. Live imaging with these biosensors in MEK inhibitor-resistant cancer cell lines has shown that the ERK and PI3K pathways can maintain mTORC1 activity, promoting cell growth and contributing to treatment resistance. f1000research.com

Pharmacodynamic studies often measure the phosphorylation of ERK (pERK), a direct downstream target of MEK, to assess the extent of pathway inhibition. nih.gov In a phase II study of the MEK inhibitor binimetinib (B1684341) in melanoma, a decrease in pERK levels on day 15 of treatment demonstrated MAPK pathway inhibition. nih.gov Similarly, studies with the MEK inhibitor GDC-0973 showed that the duration of pERK inhibition in tumors outlasted the presence of the drug in the plasma, highlighting the importance of monitoring pathway activity directly in the tumor tissue. aacrjournals.org

Computational Modeling for Preclinical-to-Research Translation (e.g., PBPK/PD modeling)

Computational modeling, particularly physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling, plays a crucial role in translating preclinical findings into clinical research. researchgate.netbiorxiv.orgmdpi.com PBPK/PD models integrate data on drug characteristics with physiological and biological information to simulate drug concentration-time profiles and their effects on the body. mdpi.com This approach helps to predict active drug doses and to understand the relationship between drug exposure and therapeutic response. aacrjournals.org

For example, a PK-PD model was used to characterize the tumor disposition and in vivo potency of the MEK inhibitor GDC-0973 in preclinical melanoma models. aacrjournals.org This model helped to identify a minimum target plasma concentration for patients based on achieving at least 80% suppression of the RAF/MEK/ERK pathway. aacrjournals.org PBPK/PD modeling has also been used to evaluate drug combinations, such as the MDM2 inhibitor siremadlin (B612089) and the MEK inhibitor trametinib, to estimate synergistic and efficacious dosing schedules in mouse models. mdpi.comnih.gov

These computational approaches can bridge the gap between in vitro data and in vivo outcomes, helping to refine dosage strategies and predict tumor growth in xenograft models with high accuracy. biorxiv.orgmdpi.com By simulating virtual clinical trials, PBPK/PD modeling can aid in the design of future clinical studies and provide a rationale for the use of specific drug combinations in patients. dntb.gov.uamdpi.com

Development of Complex In Vitro and Ex Vivo Models (e.g., 3D cultures, organoids)

The development of more physiologically relevant in vitro and ex vivo models, such as three-dimensional (3D) cultures and patient-derived organoids (PDOs), has significantly advanced MEK inhibitor research. These models better recapitulate the complex tumor microenvironment compared to traditional 2D cell cultures. thewellbio.comoncotarget.com

3D spheroid models have been instrumental in high-throughput screening for synergistic drug combinations. For instance, screening in 3D CRC spheroids was crucial in identifying the enhanced efficacy of combining trametinib with paclitaxel. biorxiv.org The use of hydrogels like VitroGel® facilitates the formation of robust and reproducible spheroids, allowing for the study of resistance mechanisms and the evaluation of dual inhibition strategies. thewellbio.com

Patient-derived organoids, which maintain the mutational landscape and morphology of the original tumor, are powerful tools for personalized drug response studies. mdpi.com In CRC research, PDOs have been used to show that models with loss-of-function SMAD4 mutations are sensitive to MEK inhibitors. mdpi.com Furthermore, studies using CRC organoids have demonstrated that combining inhibitors of the PI3K/AKT/mTOR and MEK pathways can lead to profound tumor cell destruction in 3D cultures. mdpi.com These advanced models are ideal for validating findings from conventional cell lines and translating them into a personalized setting. mdpi.com The synergistic application of organoids with technologies like organ-on-a-chip and 3D bioprinting is expected to create even more sophisticated cancer models in the future. d-nb.info

Biomarker Identification for Therapeutic Response and Resistance Prediction

A major focus of MEK inhibitor research is the identification of biomarkers that can predict which patients are most likely to respond to treatment and which are at risk of developing resistance. Genetic mutations are key predictive biomarkers. For example, mutations in the RAF/RAS pathway are strong predictors of sensitivity to the MEK inhibitor GSK1120212 in solid tumors. nih.govaacrjournals.org However, co-occurring mutations, such as those in PIK3CA/PTEN, can confer a less effective cytostatic response rather than a cytotoxic one. nih.govaacrjournals.org

Gene expression signatures have also emerged as important biomarkers. The expression of DUSP6 has been associated with sensitivity to GSK1120212, regardless of RAF/RAS mutation status. nih.govaacrjournals.org In a phase II study of binimetinib, decreased expression of DUSP6 and pERK served as pharmacodynamic biomarkers indicating MAPK pathway inhibition. nih.gov A 13-gene signature has been identified that can predict resistance to BRAF/MEK inhibitor therapy in melanoma with over 70% accuracy. mdpi.com

Metabolic biomarkers are also being explored. Using noninvasive magnetic resonance spectroscopy (MRS), researchers have found that a reduction in tumor levels of lactate (B86563) and alanine (B10760859) at early stages of treatment correlates with a positive response to MEK inhibitors in melanoma models. preprints.orgresearchgate.net These findings support the potential clinical use of MRS to noninvasively monitor treatment response. preprints.orgresearchgate.net The identification of reliable biomarker panels, such as a four-gene signature in CRC that predicts sensitivity to MEK inhibitors independent of RAS and BRAF status, is a significant step towards personalized cancer therapy. mdpi.com

Compound and Gene Table

NameType
AZD6244 (Selumetinib)MEK Inhibitor
Binimetinib (MEK162)MEK Inhibitor
CH4987655MEK Inhibitor
Cobimetinib (GDC-0973)MEK Inhibitor
DasatinibSRC Family Tyrosine Kinase Inhibitor
GSK1120212 (Trametinib)MEK Inhibitor
MAP855MEK Inhibitor
PaclitaxelChemotherapy Agent
PD-0325901MEK Inhibitor
Ralimetinibp38MAPK Inhibitor
Refametinib (RDEA119)MEK Inhibitor
RO5068760MEK Inhibitor
SiremadlinMDM2 Inhibitor
TemozolomideChemotherapy Agent
U0126MEK Inhibitor
VincristineChemotherapy Agent
BRAFGene
DUSP6Gene
ERK (MAPK)Protein
KRASGene
p38MAPKProtein
pERKProtein
PIK3CAGene
PTENGene
RAFGene
RASGene
S6KProtein
SMAD4Gene
c-KitGene
mTORC1Protein Complex

Future Perspectives in Mek Inhibitor Ii Research

Development of Next-Generation MEK Inhibitors with Improved Properties

The quest for more effective and better-tolerated MEK inhibitors is driving the development of next-generation compounds with enhanced properties. A primary focus is on improving selectivity to minimize off-target effects. Newer MEK inhibitors are designed to be highly selective, binding to a unique allosteric site near the ATP-binding pocket of MEK proteins, which distinguishes them from other kinases. frontiersin.org This non-ATP competitive mechanism is a key advantage, as it avoids competition with high intracellular ATP concentrations, maximizing the drug's inhibitory action. frontiersin.org

Research is also focused on developing inhibitors with different binding mechanisms and properties to address the limitations of current agents. mdpi.com For instance, next-generation RAF inhibitors are being developed with equal potency for both RAF monomers and dimers, which could offer advantages over existing RAF inhibitors that are selective for monomers. mdpi.com Some new inhibitors, like ELV-3111, are designed as type 1 pan-RAF inhibitors with broad activity against various RAS/RAF pathway alterations. aacrjournals.org These novel agents are undergoing rigorous preclinical and clinical evaluations to assess their potential to overcome the challenges of adaptive resistance seen with current inhibitors. mdpi.com

Furthermore, the development of covalent MAP2K7 inhibitors represents another frontier. By targeting a cysteine residue in the active site of MAP2K7, researchers aim to create highly potent and selective irreversible inhibitors. chemrxiv.org This rational design approach, leveraging structural insights, could lead to more effective therapies for specific cancers like pediatric T-cell acute lymphoblastic leukemia. chemrxiv.org

Novel Strategies to Circumvent or Overcome Resistance Mechanisms

Acquired resistance is a major hurdle in the long-term efficacy of MEK inhibitors. A predominant mechanism of resistance is the reactivation of the ERK signaling pathway, despite the presence of the inhibitor. nih.gov This underscores the critical dependence of cancer cells on this pathway for their survival and proliferation. nih.gov

Several novel strategies are being explored to combat resistance:

Targeting Downstream Components: Since many resistance mechanisms converge on the reactivation of the MEK/ERK pathway, a logical approach is to inhibit downstream effectors. nih.gov Studies have shown that inhibitors of ERK1/2 can effectively overcome acquired resistance to MEK inhibitors. nih.govaacrjournals.org Dual inhibition of both MEK and ERK has been shown to be synergistic, not only in overcoming established resistance but also in preventing its emergence. aacrjournals.org

Combination with Other Targeted Therapies: Reactivation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, is another common escape mechanism. nih.govfrontiersin.org Combining MEK inhibitors with PI3K inhibitors has shown promise in preclinical models, leading to apoptosis and suppressed proliferation in resistant cells. nih.gov Similarly, combining MEK inhibitors with inhibitors of receptor tyrosine kinases (RTKs) or FAK inhibitors is being investigated. letswinpc.orgnih.gov For example, the combination of avutometinib (a RAF/MEK inhibitor) and defactinib (B1662816) (a FAK inhibitor) aims to achieve maximal RAS pathway inhibition while preventing parallel signaling. letswinpc.org

Targeting Epigenetic Reprogramming: Recent research has highlighted the role of enhancer reprogramming in the development of resistance to MEK inhibitors. jci.org In ovarian cancer models, resistance to trametinib (B1684009) was associated with changes in the enhancer landscape, leading to the downregulation of negative regulators of the MAPK pathway. jci.org The use of HDAC inhibitors was found to reverse this reprogramming and restore sensitivity to the MEK inhibitor, suggesting that combining epigenetic drugs with MEK inhibitors could be an effective strategy. jci.org

Modulating the Immune Response: The tumor microenvironment plays a significant role in treatment resistance. Strategies that combine MEK inhibitors with immunotherapy are gaining traction. The rationale is that MEK inhibitors can modulate the tumor immune microenvironment, making it more susceptible to immune checkpoint inhibitors. nih.govtandfonline.com

Expanding Research to Diverse Disease Pathologies Beyond Initial Focus

While MEK inhibitors were initially developed and have found success in treating cancers with specific mutations like BRAF-mutant melanoma, their therapeutic potential extends to a broader range of diseases. tandfonline.comtargetedonc.com

The dysregulation of the RAS-RAF-MEK-ERK pathway is implicated in various human cancers, making MEK inhibitors a potential treatment for tumors with KRAS, NRAS, and other mutations in this pathway. tandfonline.comnih.gov Research is actively exploring the efficacy of MEK inhibitors in non-small cell lung cancer (NSCLC), colorectal cancer, pancreatic cancer, and triple-negative breast cancer. mdpi.comletswinpc.orgnih.gov For instance, the combination of the RAF-MEK clamp inhibitor avutometinib with the KRASG12C selective inhibitor sotorasib (B605408) has received fast track designation for treating KRASG12C-mutant NSCLC. mdpi.com

Beyond cancer, the central role of the MEK/ERK pathway in cellular processes like proliferation, differentiation, and survival suggests its involvement in other pathologies. frontiersin.org There is growing interest in the potential of MEK inhibitors for treating cardiovascular diseases (CVD). frontiersin.org Dysregulation of this signaling cascade has been linked to pathological cardiac and vascular remodeling, which contributes to the development and progression of conditions like atherosclerosis, myocardial infarction, and heart failure. frontiersin.org Preclinical studies have shown that MEK inhibitors can attenuate ERK activation and mitigate the progression of CVD in animal models. frontiersin.org

Deeper Understanding of Microenvironmental and Phenotypic Contributions to Response

The response to MEK inhibitors is not solely determined by the genetic makeup of the tumor cells but is also significantly influenced by the tumor microenvironment (TME) and the phenotypic plasticity of cancer cells. nih.govmdpi.com

The TME, which includes immune cells, fibroblasts, and signaling molecules, can either promote or hinder the efficacy of targeted therapies. nih.gov MEK inhibition has been shown to have pleiotropic effects on the TME, directly impacting both tumor cells and various immune cell populations. nih.gov For example, MEK inhibitors can reprogram the TME by reducing the number of immunosuppressive cells like regulatory B cells (Bregs) and myeloid-derived suppressor cells (MDSCs), and by increasing the infiltration of cytotoxic T-cells. nih.govd-nb.infobmj.com However, the effects can be complex and context-dependent. Prolonged treatment with some MEK inhibitors has been shown to potentially recreate an immune-suppressive TME. bmj.com

Phenotypic plasticity, the ability of cancer cells to switch between different states, also contributes to drug resistance. mdpi.com Targeted therapies can reshape the transcriptional programs of cancer cells, leading to phenotypes associated with drug sensitivity or resistance. mdpi.com Understanding these transcriptomic and metabolic shifts is crucial for predicting and overcoming adaptive resistance. mdpi.com For example, studies have identified specific gene expression signatures associated with the progression from sensitivity to resistance to BRAF/MEK inhibitors in melanoma. mdpi.com

Rational Drug Design and Combination Therapy Optimization

The future of MEK inhibitor therapy lies in the rational design of new drugs and the strategic optimization of combination therapies. tandfonline.commdpi.com

Rational drug design is being employed to create next-generation inhibitors with improved properties, such as enhanced selectivity and the ability to overcome known resistance mutations. tandfonline.compnas.org This involves a deep molecular understanding of the structure and function of MEK within its signaling complexes. tandfonline.compnas.org For example, research has shown that allosteric MEK inhibitors act most potently on BRAF/MEK complexes, suggesting that these complexes, rather than free MEK, are the physiologically relevant targets. pnas.org This insight provides a framework for the development of RAF-selective MEK inhibitors. pnas.org

Optimizing combination therapies is another key area of focus. The goal is to create synergistic combinations that can prevent or overcome resistance and improve patient outcomes. mdpi.comnih.gov This includes combining MEK inhibitors with:

Other MAPK pathway inhibitors: Combining BRAF and MEK inhibitors has become a standard of care for BRAF-mutant melanoma, demonstrating improved efficacy over monotherapy. targetedonc.comnih.govmednet.co.il Future combinations may involve next-generation RAF inhibitors or ERK inhibitors. aacrjournals.orgaacrjournals.org

Inhibitors of parallel pathways: As mentioned earlier, combining MEK inhibitors with PI3K inhibitors or other targeted agents is a promising strategy to counteract resistance. nih.govletswinpc.orgresearchgate.net

Immunotherapies: The immunomodulatory effects of MEK inhibitors provide a strong rationale for combining them with immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies. frontiersin.orgnih.govnih.govmdpi.com Clinical trials are ongoing to evaluate the efficacy and safety of these combinations in various cancers. nih.govmdpi.com

Chemotherapy: The schedule of administration of chemotherapy and MEK inhibitors is being evaluated to optimize their combined effect. aacrjournals.org

The development of predictive biomarkers is also crucial for optimizing treatment strategies. Identifying which patients are most likely to respond to specific combinations will be key to personalizing therapy and improving outcomes. mdpi.comaacrjournals.org

Q & A

Q. What experimental models are most appropriate for studying MEK Inhibitor II in BRAF-mutated cancers?

Methodological Guidance:

  • Use cell line panels like the GSK and CCLE datasets, which include transcriptomic and pharmacogenomic profiles of >300 cancer lineages. These panels enable robust statistical analysis of mutation-dependent drug responses (e.g., NRAS-mutant cells showed AHR gene expression linked to MEK inhibitor sensitivity) .
  • Prefer in vivo models (e.g., subcutaneous xenografts in nude mice) for assessing tumor growth inhibition and apoptosis biomarkers (e.g., cleaved caspase-3, β-catenin modulation) .
  • Validate findings using patient-derived xenografts (PDX) or 3D organoid cultures to recapitulate tumor microenvironment interactions.

Q. What are standardized assays for evaluating this compound efficacy in vitro?

Methodological Guidance:

  • Cell Viability: Perform trypan blue exclusion assays to quantify cell death post-treatment (e.g., 1 μM this compound for 24 hours) .
  • Clonogenic Survival: Use colony-forming assays (1 × 10² cells/well) to assess long-term proliferative inhibition .
  • Pathway Inhibition: Western blotting for phosphorylated ERK (p-ERK) and downstream targets (e.g., BIM, Bcl-2) to confirm MAPK pathway suppression .

Q. How do BRAF mutation subtypes (V600E vs. V600K) influence this compound response?

Methodological Guidance:

  • Stratify preclinical models by mutation subtype using Sanger sequencing or digital PCR.
  • Reference phase 3 trials (e.g., METRIC trial) showing median progression-free survival (PFS) of 4.8 months in V600E/K-mutated melanoma vs. 1.5 months with chemotherapy .
  • Analyze RNA-Seq data to identify mutation-specific transcriptomic signatures affecting drug sensitivity .

Advanced Research Questions

Q. How can combination therapies overcome resistance to this compound in KRAS/PIK3CA-mutant cancers?

Methodological Guidance:

  • Dual Pathway Inhibition: Co-administer PI3K inhibitors (e.g., GDC-0941) with this compound. Intermittent dosing (e.g., 48-hour washout periods) reduces toxicity while maintaining efficacy via sustained apoptosis (e.g., Bcl-2 family modulation) .
  • β-Catenin Targeting: In colon cancer models, combine MEK inhibitors with β-catenin modulators (e.g., siRNA or small molecules) to reverse resistance. Validate using immunohistochemistry (IHC) for β-catenin in tumor samples .
  • Network Meta-Analysis: Compare PFS and overall survival (OS) across trials (e.g., HR: 0.58 for BRAF/MEK combo vs. BRAF monotherapy) to optimize dosing schedules .

Q. How to reconcile contradictory efficacy data between this compound trials in different cancer lineages?

Methodological Guidance:

  • Conduct random-effects network meta-analyses to integrate data from 16+ trials (n=5,976 patients). Adjust for variables like mutation prevalence (e.g., BRAF mutations in 64.45% of cases) and lineage-specific signaling crosstalk (e.g., ovarian cancer vs. melanoma) .
  • Use RNA-Seq-based subtyping (e.g., T-cell-inflamed 18-gene signature) to identify immune-microenvironment factors affecting response heterogeneity .
  • Reference phase 3 trials (e.g., BRIM-3) highlighting OS rates (84% at 6 months for vemurafenib vs. 64% for dacarbazine) to contextualize lineage-specific outcomes .

Q. What biomarkers predict acquired resistance to this compound in preclinical models?

Methodological Guidance:

  • Proteomic Profiling: Use LC-MS/MS to identify resistance-associated proteins (e.g., β-catenin upregulation in SW620 cells) .
  • Single-Cell RNA Sequencing: Resolve intratumoral heterogeneity in MAPK/ERK pathway activation post-treatment .
  • Functional Screens: CRISPR-Cas9 libraries to pinpoint genes (e.g., AHR, PD-L1) whose knockout restores sensitivity .

Methodological Considerations for Data Analysis

  • Handling Contradictory Data: Apply the RoB 2 tool for risk-of-bias assessment in clinical trials, focusing on deviations in intervention and missing data .
  • Statistical Models: Use Cox proportional hazards regression for survival analysis (e.g., HR: 0.45 for trametinib vs. chemotherapy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MEK Inhibitor II
Reactant of Route 2
Reactant of Route 2
MEK Inhibitor II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.